molecular formula C10H9FN2O B1518305 N-(2-cyano-3-fluorophenyl)propanamide CAS No. 1155153-85-7

N-(2-cyano-3-fluorophenyl)propanamide

Cat. No. B1518305
CAS RN: 1155153-85-7
M. Wt: 192.19 g/mol
InChI Key: BBCVJKRDVRMSSY-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of N-(2-cyano-3-fluorophenyl)propanamide is C10H9FN2O. The InChI Code is 1S/C10H9FN2O/c1-2-10(14)13-9-5-3-4-8(11)7(9)6-12/h3-5H,2H2,1H3,(H,13,14) .


Physical And Chemical Properties Analysis

The boiling point of N-(2-cyano-3-fluorophenyl)propanamide is predicted to be 377.9±32.0 °C and it has a predicted density of 1.20±0.1 g/cm3 . The compound has a pKa value of 13.24±0.70 .

Scientific Research Applications

Metabolism and Toxicology Studies

Research on compounds structurally related to N-(2-cyano-3-fluorophenyl)propanamide, such as flutamide, has revealed insights into their metabolism and potential toxicology. For instance, the detection of a new N-oxidized metabolite of flutamide, N-[4-nitro-3-(trifluoromethyl)phenyl]hydroxylamine, in human liver microsomes and the urine of prostate cancer patients highlights the complex metabolic pathways these compounds undergo. This metabolite's formation involves various cytochrome P450 enzymes and its detection in patients' urine, although not directly linked to hepatic dysfunction, underscores the importance of understanding the metabolic fate of such compounds for safety assessments (Goda et al., 2006).

Pharmaceutical Analysis and Detection Techniques

Studies have also focused on the development of analytical methods for detecting and characterizing compounds like N-(2-cyano-3-fluorophenyl)propanamide. For example, the use of higher electrospray ionization mass spectrometry (ESI-MS) combined with a Soxhlet apparatus has been reported for the detection of flutamide in pharmaceutical dosage forms. This method underscores the importance of analytical techniques in ensuring the quality and safety of pharmaceutical products containing such compounds (Khan et al., 2015).

Synthesis and Characterization of Related Compounds

The synthesis and characterization of compounds structurally related to N-(2-cyano-3-fluorophenyl)propanamide, such as various propanamide derivatives, have been reported. These studies provide valuable insights into the chemical properties and potential biological activities of these compounds. For instance, the synthesis of (±)-2-(2-Fluoro-[1,1′-biphenyl]-4-yl)-N-(1-phenylpropan-2-yl)propanamide and its full analysis via NMR, UV, IR, HPLC, and mass spectral data contribute to the understanding of the structural requirements for biological activity and potential therapeutic applications (Manolov et al., 2022).

Pharmacokinetics and Metabolism in Preclinical Models

Further research into selective androgen receptor modulators (SARMs) structurally similar to N-(2-cyano-3-fluorophenyl)propanamide has examined their pharmacokinetics, metabolism, and therapeutic potential in preclinical models. Such studies are crucial for evaluating the safety, efficacy, and optimal dosing strategies for these compounds in the treatment of conditions like benign hyperplasia. The identification of major urinary metabolites and the understanding of their pharmacokinetic profiles in rats represent significant steps toward the development of novel therapeutic agents (Wu et al., 2006).

properties

IUPAC Name

N-(2-cyano-3-fluorophenyl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FN2O/c1-2-10(14)13-9-5-3-4-8(11)7(9)6-12/h3-5H,2H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBCVJKRDVRMSSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=C(C(=CC=C1)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-cyano-3-fluorophenyl)propanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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